Diethyl 8-bromoquinoline-2,3-dicarboxylate

Description

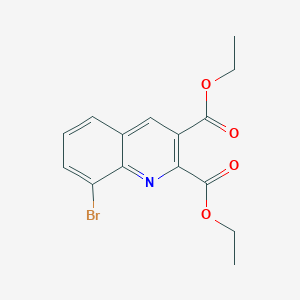

Diethyl 8-bromoquinoline-2,3-dicarboxylate is a brominated quinoline derivative featuring ethyl ester groups at positions 2 and 3 of the heterocyclic core. The bromine atom at position 8 introduces electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula |

C15H14BrNO4 |

|---|---|

Molecular Weight |

352.18 g/mol |

IUPAC Name |

diethyl 8-bromoquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H14BrNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

BNPKGCVZWUUELZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 8-bromoquinoline-2,3-dicarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the bromination of quinoline-2,3-dicarboxylic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-bromoquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed under high pressure.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline-2,3-dicarboxylic acids, and dihydroquinoline compounds .

Scientific Research Applications

Diethyl 8-bromoquinoline-2,3-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 8-bromoquinoline-2,3-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

The following analysis compares diethyl 8-bromoquinoline-2,3-dicarboxylate with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Substituent Variations and Electronic Effects

a. Diethyl 7-Methylquinoline-2,3-Dicarboxylate (CAS 948291-10-9)

- Substituent : Methyl at position 7.

- Molecular Formula: C₁₆H₁₇NO₄ (molar mass: ~287.31 g/mol).

- Key Differences: The methyl group is electron-donating, increasing electron density at the quinoline core. This enhances reactivity toward electrophilic aromatic substitution but reduces stability under oxidative conditions compared to brominated analogs .

b. Diethyl 7-Methoxyquinoline-2,3-Dicarboxylate (CAS 948290-96-8)

- Substituent : Methoxy at position 7.

- Molecular Formula: C₁₆H₁₇NO₅ (molar mass: 303.31 g/mol).

- Key Differences : The methoxy group strongly activates the aromatic ring via resonance donation, facilitating reactions like nitration or halogenation. Its higher molar mass and polarity compared to the bromo derivative may influence solubility in polar solvents .

c. 6-Bromo-8-Methylquinoline-2,3-Dicarboxylate Diethyl Ester (CAS 1189106-73-7)

- Substituents : Bromo at position 6, methyl at position 8.

- Molecular Formula: C₁₆H₁₆BrNO₄ (molar mass: 366.21 g/mol).

- Key Differences : The combined bromo and methyl substituents create regioselectivity in reactions. Bromo at position 6 directs further substitutions to adjacent positions, while the methyl group sterically hinders bulky reagents .

d. Dimethyl 7-Bromoindole-2,3-Dicarboxylate

- Core Structure: Indole (vs. quinoline).

- Molecular Formula : C₁₂H₁₁BrN₂O₄ (molar mass: 327.13 g/mol).

- Key Differences: The indole core is more electron-rich due to the pyrrole-like nitrogen, enabling distinct reactivity in cycloadditions. Bromo substitution at position 7 allows for Suzuki-Miyaura couplings, a pathway less explored in quinoline analogs .

Reactivity and Functionalization

- Bromine as a Leaving Group : The 8-bromo substituent in the target compound can undergo palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups, a strategy demonstrated in indole analogs .

- Ester Hydrolysis: The ethyl ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding dicarboxylic acids for further derivatization. This contrasts with methoxy-substituted quinolines, where ester stability is higher due to reduced electron withdrawal .

Challenges and Limitations

- Synthetic Accessibility: Brominated quinolines often require harsh bromination conditions (e.g., Br₂/HBr), risking over-bromination or decomposition.

- Solubility Issues: Bromine’s electron-withdrawing nature reduces solubility in nonpolar solvents, complicating purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.